Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- is a chemical compound characterized by its unique structure, which includes a silane group bonded to a trimethyl group and a 3,3,5,5-tetramethyl-1-cyclohexen-1-yl group. This compound is notable for its applications in various scientific fields due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- typically involves the reaction of trimethylsilyl chloride with 3,3,5,5-tetramethyl-1-cyclohexen-1-ol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It serves as a reagent in the modification of biomolecules for enhanced stability and functionality.
Medicine: This compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon-containing compounds, while the cyclohexenyl group provides steric hindrance that influences the compound’s reactivity. These interactions can affect molecular pathways involved in chemical synthesis and material formation .
Vergleich Mit ähnlichen Verbindungen
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- can be compared with other similar compounds such as:
Trimethylsilyl chloride: A simpler silane compound used in similar synthetic applications.
Tetramethylsilane: Known for its use as a reference standard in NMR spectroscopy.
Eigenschaften
CAS-Nummer |
143586-27-0 |
---|---|
Molekularformel |
C13H26OSi |
Molekulargewicht |
226.43 g/mol |
IUPAC-Name |
trimethyl-(3,3,5,5-tetramethylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C13H26OSi/c1-12(2)8-11(14-15(5,6)7)9-13(3,4)10-12/h8H,9-10H2,1-7H3 |
InChI-Schlüssel |
SMYQTCJMAZWCLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(C1)(C)C)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.